![molecular formula C17H16O4 B14276056 Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate CAS No. 152609-73-9](/img/structure/B14276056.png)
Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate is a chemical compound that belongs to the class of dibenzofurans. Dibenzofurans are polycyclic aromatic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of an ethyl ester group attached to a dibenzofuran moiety, which includes a hydroxyl group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate typically involves the esterification of 2-hydroxydibenzo[b,d]furan-1-carboxylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of 2-oxo-dibenzo[b,d]furan derivatives.
Reduction: Formation of 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanol.
Substitution: Formation of halogenated or nitrated dibenzofuran derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive dibenzofuran core.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
- 2-Methoxydibenzo[b,d]furan-1-carbaldehyde
- 2-Methoxydibenzo[b,d]furan-3-carbaldehyde
- Dihydronaphthofurans
Comparison: Ethyl 3-(2-hydroxydibenzo[b,d]furan-1-yl)propanoate is unique due to the presence of both an ethyl ester and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for diverse applications.
Propiedades
Número CAS |
152609-73-9 |
|---|---|
Fórmula molecular |
C17H16O4 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
ethyl 3-(2-hydroxydibenzofuran-1-yl)propanoate |
InChI |
InChI=1S/C17H16O4/c1-2-20-16(19)10-7-11-13(18)8-9-15-17(11)12-5-3-4-6-14(12)21-15/h3-6,8-9,18H,2,7,10H2,1H3 |
Clave InChI |
MWCYNZWPNFDXPS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=C(C=CC2=C1C3=CC=CC=C3O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


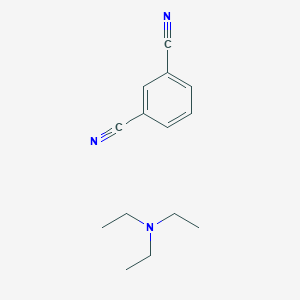
![Benzo[b]thiophene-6-ethanol, 5-nitro-](/img/structure/B14275982.png)
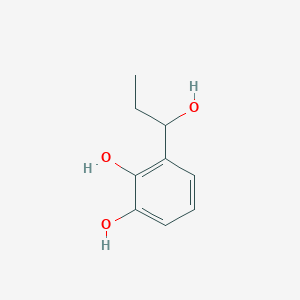
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)

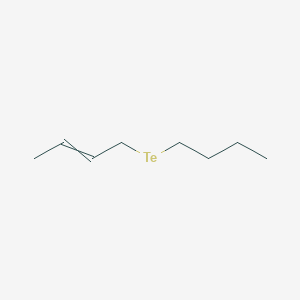
![{1-Hydroxy-3-[methyl(4-phenylbutyl)amino]propane-1,1-diyl}bis(phosphonic acid)](/img/structure/B14276006.png)
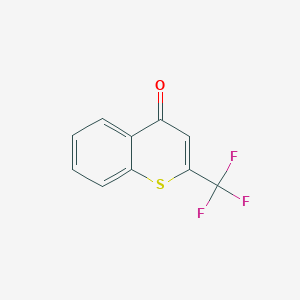
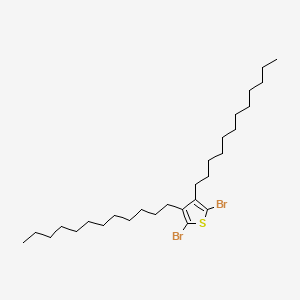

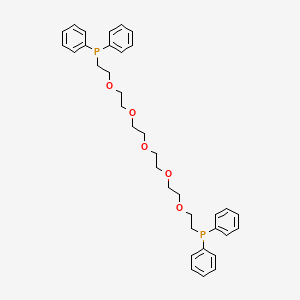


![6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one](/img/structure/B14276049.png)
